molecular formula C7H5ClFNO2 B13149731 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid

2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid

Cat. No.: B13149731
M. Wt: 189.57 g/mol
InChI Key: PYNACVFZSYBYAK-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the selective fluorination of pyridine followed by chlorination. The reaction conditions often require the use of strong fluorinating agents and chlorinating agents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process may include steps such as halogen exchange reactions, catalytic hydrogenation, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

  • 2-(2-Chloro-3-fluoropyridin-4-YL)acetic acid
  • 2-(2-Chloro-5-fluoropyridin-4-YL)acetic acid
  • 2-(2-Chloro-6-fluoropyridin-3-YL)acetic acid

Comparison: Compared to its analogs, 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electronic effects of these substituents can alter the compound’s interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(2-chloro-6-fluoropyridin-4-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12)

InChI Key

PYNACVFZSYBYAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Cl)CC(=O)O

Origin of Product

United States

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